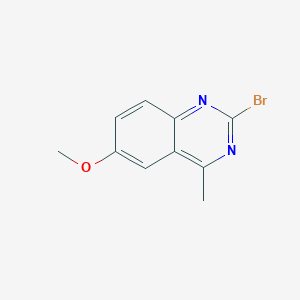

2-Bromo-6-methoxy-4-methylquinazoline

Description

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

2-bromo-6-methoxy-4-methylquinazoline |

InChI |

InChI=1S/C10H9BrN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 |

InChI Key |

IMMAYVGECHYMKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Bromo-6-methoxy-4-methylquinazoline

General Synthetic Approach

The synthesis of 2-Bromo-6-methoxy-4-methylquinazoline typically involves:

- Bromination at the 2-position of a quinazoline or related aromatic precursor.

- Methoxylation at the 6-position.

- Introduction of the methyl group at the 4-position either before or after bromination and methoxylation depending on the route.

The key challenge in synthesis is achieving selective bromination at the 2-position while preserving the methoxy and methyl substituents without undesired side reactions.

Stepwise Synthesis Based on Literature and Patent Data

Bromination of 2,6-Dimethoxy-4-methylphenol Derivatives

A closely related compound, 2,6-dimethoxy-3-bromo-4-methylphenol , has been prepared with high selectivity using controlled bromination conditions. This method can be adapted for quinazoline derivatives by analogy.

- Starting material: 2,6-dimethoxy-4-methylphenol.

- Brominating agent: Bromine (Br2).

- Solvent: 1,2-ethylene dichloride or similar chlorinated solvents.

- Auxiliary agent: Glacial acetic acid.

- Reaction conditions: Temperature maintained between 30°C and 50°C; bromine added slowly over 1–3 hours; reaction time 5–20 hours under insulation (no external heating).

- Outcome: Selective monobromination at the position ortho to the methyl group with minimal polybromination.

- Purification: Cooling to crystallize the product, followed by filtration.

This method yields high-purity brominated product suitable for further functionalization.

| Parameter | Condition/Value |

|---|---|

| Bromine molar ratio | 1.0 equivalent |

| Solvent volume | 3–7 times molar amount of substrate |

| Temperature range | 30–50 °C |

| Reaction time | 5–20 hours |

| Bromine addition time | 1–3 hours |

| Auxiliary agent | Glacial acetic acid (1–3 eq) |

Methylation of Hydroxy Groups to Methoxy

Following bromination, methylation of hydroxy groups to methoxy is typically performed:

- Methylating agent: Methyl bromide (CH3Br) or methyl iodide.

- Solvent: Aprotic solvents such as butanol or dichloromethane.

- Conditions: Mild heating (35–70 °C), atmospheric pressure or slight vacuum.

- Reaction time: Several hours until completion.

- Work-up: Separation of organic and aqueous phases, crystallization of methylated product.

This step ensures the conversion of hydroxy groups to methoxy, critical for the 6-methoxy substitution.

Quinazoline Ring Formation and Functionalization

The quinazoline core is generally constructed via cyclization reactions involving anthranilic acid derivatives or related precursors. The brominated and methoxylated aromatic intermediates are then incorporated by:

- Condensation with formamide or amides to close the quinazoline ring.

- Introduction of the methyl group at the 4-position either by using methyl-substituted precursors or via alkylation.

Specific synthetic routes for quinazoline derivatives with these substitutions are less directly documented but follow classical heterocyclic synthesis protocols.

Summary Table of Preparation Steps

Analytical and Research Findings

- Selectivity: Controlled bromination with slow addition of bromine and use of acetic acid solvent system leads to high selectivity for monobromination at the desired position, minimizing polybrominated impurities.

- Yield: The bromination step yields approximately 76% for related phenol derivatives, with purity enhanced by recrystallization.

- Biological relevance: Brominated quinazoline derivatives with methoxy and methyl groups have shown promising biological activity, including cytotoxicity against tumor cell lines, indicating the synthetic importance of these substitution patterns.

- Process optimization: Use of mild reaction temperatures and careful solvent selection (e.g., methylene chloride for bromination, butanol for methylation) improves reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-methylquinazoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of 2-substituted-6-methoxy-4-methylquinazolines.

Oxidation: Formation of 2-bromo-6-formyl-4-methylquinazoline.

Reduction: Formation of 2-bromo-6-hydroxy-4-methylquinazoline.

Scientific Research Applications

2-Bromo-6-methoxy-4-methylquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-methylquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and methoxy group can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Key structural analogues include:

- Positional Effects : Bromine at position 2 (target compound) vs. 6 (6-Bromo-2-chloro-8-methoxyquinazoline) alters electronic distribution. The para-methoxy group in the target compound enhances resonance stabilization compared to meta-substituted analogues .

- Heterocyclic Core : Benzothiazole derivatives (e.g., ) exhibit sulfur-mediated conjugation, differing from quinazoline’s dual nitrogen system, which impacts π-π stacking and hydrogen-bonding capabilities .

Q & A

Basic: What synthetic strategies are effective for preparing 2-Bromo-6-methoxy-4-methylquinazoline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted benzoxazinones with amines or hydrazines. For example, refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents in glacial acetic acid for 3–4 hours yields substituted quinazolinones . Key optimizations include:

- Solvent selection: Acetic acid promotes cyclization but may require dilution with ethanol for recrystallization.

- Temperature control: Prolonged reflux (~4 hours) ensures complete conversion.

- Purification: TLC (cyclohexane:ethyl acetate, 2:1) monitors homogeneity, followed by ethanol recrystallization .

For brominated intermediates, Suzuki-Miyaura coupling (e.g., using palladium catalysts) can introduce aryl groups, as demonstrated in analogous quinazoline syntheses .

Basic: Which analytical techniques are essential for characterizing 2-Bromo-6-methoxy-4-methylquinazoline?

Methodological Answer:

Critical techniques include:

- TLC: To assess reaction progress and purity using silica gel plates and UV visualization .

- NMR spectroscopy: H and C NMR resolve substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding) .

- FT-IR: Confirms functional groups (e.g., C=O stretch ~1705 cm, C-Br ~528 cm) .

- LCMS/HPLC: Validates molecular weight (>95% purity via gradient elution with acetonitrile/water + TFA) .

Advanced: How do substitution patterns on the quinazoline core influence biological activity, and what SAR studies exist?

Methodological Answer:

Structure-activity relationship (SAR) studies highlight:

- Bromine at C2: Enhances electrophilicity for kinase inhibition (e.g., CDC2-like kinase targets) .

- Methoxy at C6: Improves solubility and modulates electronic effects for receptor binding .

- Methyl at C4: Steric effects may limit off-target interactions.

Comparative studies of analogs (e.g., thiazolo-triazolones) show that bromine/methoxy combinations uniquely enhance antimicrobial or anticancer activity . Tabulated SAR data (Table 1) from similar compounds can guide rational design:

| Substituents | Biological Activity | Reference |

|---|---|---|

| Bromine + Methoxy | Kinase inhibition, antimicrobial | |

| Halogen + Aryl groups | Anticancer, anti-inflammatory |

Advanced: What crystallographic methodologies resolve halogenated quinazoline structures, and how do SHELX programs enhance refinement?

Methodological Answer:

Single-crystal X-ray diffraction with SHELX suites (e.g., SHELXL, SHELXD) is standard:

- Data collection: High-resolution data (≤1.0 Å) is critical for resolving heavy atoms (Br, Cl).

- Space-group determination: SHELXT automates Laue group identification using intensity statistics .

- Refinement: SHELXL’s robust constraints handle disorder (e.g., methoxy rotamers) and anisotropic displacement parameters for halogens .

For twinned crystals, SHELXL’s twin-law refinement and HKLF5 format improve accuracy .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized assays: Use kinase inhibition protocols (e.g., Reaction Biology’s radiometric assays) with controls for ATP competition .

- Purity validation: LCMS with dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients) ensures >95% purity .

- Structural analogs: Compare activity of 2-Bromo-6-methoxy-4-methylquinazoline with derivatives lacking bromine/methoxy to isolate substituent effects .

Advanced: What in silico approaches predict the pharmacokinetic and toxicity profiles of quinazoline derivatives?

Methodological Answer:

Computational strategies include:

- Molecular docking: AutoDock Vina or Schrödinger Suite assesses binding to targets (e.g., kinases) using halogen-bonding parameters .

- ADMET prediction: Tools like SwissADME evaluate logP (lipophilicity), CYP450 interactions, and bioavailability. Methoxy groups often reduce hepatotoxicity .

- Dynamic simulations: MD simulations (e.g., GROMACS) probe conformational stability in biological membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.